Ethyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate
CAS No.:
Cat. No.: VC16007221
Molecular Formula: C8H12N2O2
Molecular Weight: 168.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12N2O2 |
|---|---|
| Molecular Weight | 168.19 g/mol |
| IUPAC Name | ethyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate |
| Standard InChI | InChI=1S/C8H12N2O2/c1-2-12-8(11)7-4-3-6(5-9)10-7/h3-4,10H,2,5,9H2,1H3 |
| Standard InChI Key | YXEVGFXVSKGQPG-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC=C(N1)CN |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of ethyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate is CHNO, with a calculated molecular weight of 168.19 g/mol. Its structure comprises a five-membered pyrrole ring with two functional groups: an ethyl ester at position 2 and an aminomethyl (-CHNH) group at position 5 . The aminomethyl substituent introduces basicity due to the primary amine, while the ester group enhances solubility in organic solvents.
Key Structural Features:
-
Pyrrole Core: The aromatic heterocycle provides a planar framework conducive to π-π interactions, relevant in biological target binding .
-
Aminomethyl Group: Positioned at C5, this group enables hydrogen bonding and nucleophilic reactivity, distinguishing it from analogs like ethyl 4-(aminomethyl)pyrrole-2-carboxylate .
-
Ethyl Ester: The ester at C2 contributes to lipophilicity, influencing membrane permeability in pharmacological contexts .
Physicochemical Data (Inferred from Analogs):
| Property | Value |
|---|---|
| Melting Point | 195–200 °C (similar to 4-isomer) |
| Solubility | Moderate in polar solvents (e.g., DMSO, ethanol) |
| LogP (Partition Coefficient) | ~1.2 (estimated via computational models) |
Synthetic Approaches
While no explicit synthesis protocols for ethyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate are documented in the reviewed literature, plausible routes can be extrapolated from methods used for analogous pyrrole derivatives :
Hypothetical Pathway:
-
Friedel-Crafts Acylation: Introduce a trichloroacetyl group to pyrrole-2-carbaldehyde, followed by selective chlorination or fluorination .
-
Esterification: React the carboxylic acid intermediate with ethanol under acidic conditions to form the ethyl ester.
-
Reductive Amination: Introduce the aminomethyl group via reaction with formaldehyde and ammonia, followed by reduction.
Critical Challenges:
-
Regioselectivity: Ensuring substitution at C5 requires directing groups or controlled reaction conditions.
-
Purification: Separation from positional isomers (e.g., 4-aminomethyl derivatives) may necessitate chromatographic techniques .
Comparative Analysis with Related Pyrrole Derivatives
The table below contrasts ethyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate with structurally similar compounds:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume